molecular formula C13H14ClNO3 B1666175 BENZAMIDE, m-CHLORO-N-(5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURYL)- CAS No. 77694-29-2

BENZAMIDE, m-CHLORO-N-(5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURYL)-

Cat. No. B1666175
CAS RN: 77694-29-2
M. Wt: 267.71 g/mol
InChI Key: JGOWXSWXULHESH-UHFFFAOYSA-N
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Description

Benzamide, m-chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)- is a bioactive chemical.

Scientific Research Applications

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide is a representative compound from a group of benzamides known for their herbicidal action. These compounds are effective against annual and perennial grasses, showing potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Anti-Tubercular Applications

A series of benzamide derivatives were synthesized and tested for anti-tubercular activity. These compounds showed promising activity against Mycobacterium tuberculosis with low cytotoxicity. The study highlights their potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Biological Activity Against Various Strains

A study investigated benzamides' biological activity against mycobacterial, bacterial, and fungal strains. The compounds were also evaluated for their inhibition of photosynthetic electron transport in spinach chloroplasts, showing activity comparable to standard drugs (Imramovský et al., 2011).

Melanoma Cytotoxicity

Benzamide derivatives were synthesized and tested for melanoma cytotoxicity. The study demonstrated these compounds' potential for targeted drug delivery in melanoma cells, enhancing the efficacy of traditional treatments (Wolf et al., 2004).

Anticonvulsant Effects

Benzamide derivatives were synthesized and screened for anticonvulsant activity. Among them, the 4-chloro compound showed the best protective index against chemically induced seizures in mice (Afolabi, Barau, & Agbede, 2012).

properties

CAS RN

77694-29-2

Product Name

BENZAMIDE, m-CHLORO-N-(5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURYL)-

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

3-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide

InChI

InChI=1S/C13H14ClNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-4-3-5-9(14)6-8/h3-6,10H,7H2,1-2H3,(H,15,16)

InChI Key

JGOWXSWXULHESH-UHFFFAOYSA-N

SMILES

CC1(CC(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C

Canonical SMILES

CC1(CC(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzamide, m-chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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